

Peroxydisulfuric acid chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peroxydisulfuric acid*

Cat. No.: B079392

[Get Quote](#)

An In-depth Technical Guide to **Peroxydisulfuric Acid (H₂S₂O₈)**

Abstract

Peroxydisulfuric acid (H₂S₂O₈), historically known as Marshall's acid, is a powerful inorganic peroxyacid and one of the strongest known oxidizing agents. While the free acid is highly reactive and seldom isolated, its salts, the persulfates, are stable and widely utilized across various scientific and industrial domains. This guide provides a comprehensive technical overview of **peroxydisulfuric acid**, detailing its chemical structure, physicochemical properties, synthesis methodologies, and core reactivity. Special emphasis is placed on the applications of persulfates in organic synthesis and their relevance to drug development professionals, including their role as radical initiators and potent oxidants in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also outlined.

Chemical Formula and Structure

Peroxydisulfuric acid is an oxoacid of sulfur characterized by a peroxide bridge (-O-O-) linking two sulfuryl groups.^{[1][2]} The sulfur atoms exist in their highest oxidation state of +6.^{[1][2][3]}

- Chemical Formula: H₂S₂O₈^{[2][3]}
- Structural Formula: HO₃SO—O—SO₃H^{[1][3]}

- IUPAC Name: μ -peroxido-bis(hydroxidodioxidosulfur)[2]
- Common Names: Marshall's acid, Persulfuric acid[1][2]

The molecule features a centrosymmetric structure where each sulfur atom adopts a tetrahedral geometry, similar to sulfuric acid.[4][5]

Caption: 2D representation of the $\text{H}_2\text{S}_2\text{O}_8$ molecule.

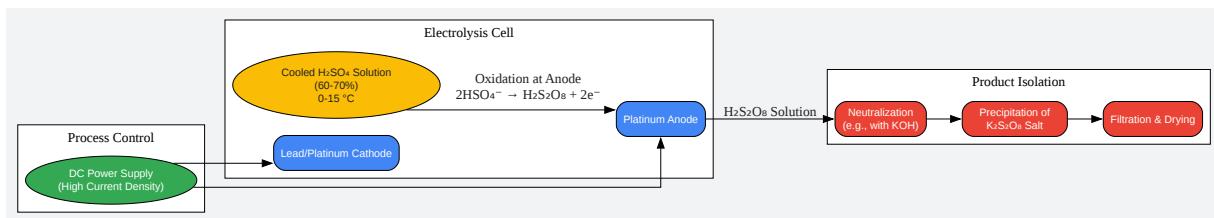
Physicochemical Properties

Peroxydisulfuric acid is a colorless, odorless solid that is highly hygroscopic and soluble in water.[6] Its most defining characteristic is its high standard reduction potential, making it a formidable oxidizing agent. The quantitative properties are summarized in the table below.

Property	Value	Reference(s)
Molar Mass	194.14 g/mol	[3]
Appearance	Colorless, odorless, hygroscopic solid	[6]
Melting Point	65 °C (decomposes)	[3][6]
Solubility	Soluble in water (undergoes hydrolysis)	[6]
Standard Redox Potential (E°)	+2.01 V vs. NHE	[6]
Density	~2.48 g/cm ³	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	8	[3]
O-O Bond Length (in $\text{S}_2\text{O}_8^{2-}$)	1.48 Å	[5]

Synthesis and Manufacturing

The synthesis of **peroxydisulfuric acid** is challenging due to its instability. It is typically prepared as a solution for immediate use or as a precursor to its more stable salts. The primary

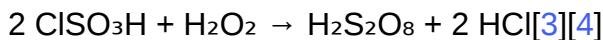

methods involve electrochemical oxidation.

Experimental Protocol: Electrolytic Oxidation of Sulfuric Acid

The most common industrial method for producing persulfates involves the electrolysis of a cooled, concentrated solution of sulfuric acid or an ammonium/potassium sulfate in sulfuric acid.^[3] High current density and platinum anodes are crucial for efficient synthesis.^[4]

Methodology Overview:

- Anolyte/Catholyte: A moderately concentrated solution of sulfuric acid (e.g., 60-70%) or a saturated solution of potassium bisulfate (KHSO_4) in sulfuric acid is used.^{[4][7]}
- Electrodes: A platinum anode and a suitable cathode (e.g., platinum or lead) are required. Platinum's high overpotential for the oxygen evolution reaction is critical to favor persulfate formation.^[6]
- Conditions: The electrolysis is conducted at low temperatures (typically 0-15 °C) and high current densities (e.g., $>0.5 \text{ A/cm}^2$) to maximize yield and minimize thermal decomposition of the product.^[6]
- Reaction: At the anode, bisulfate ions are oxidized to form **peroxydisulfuric acid**.
 - $2 \text{HSO}_4^- \rightarrow \text{H}_2\text{S}_2\text{O}_8 + 2 \text{e}^- (E^\circ \approx +2.1 \text{ V})$ ^[6]
- Workup: The resulting **peroxydisulfuric acid** is often immediately neutralized with a base (e.g., KOH or NH₄OH) to precipitate the more stable persulfate salt, which can then be isolated by filtration and drying.^[7]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for electrolytic synthesis.

Laboratory Synthesis from Chlorosulfuric Acid

A common laboratory-scale synthesis involves the reaction of chlorosulfuric acid with hydrogen peroxide.[3][4] This method avoids electrolysis but requires careful handling of highly corrosive reagents.

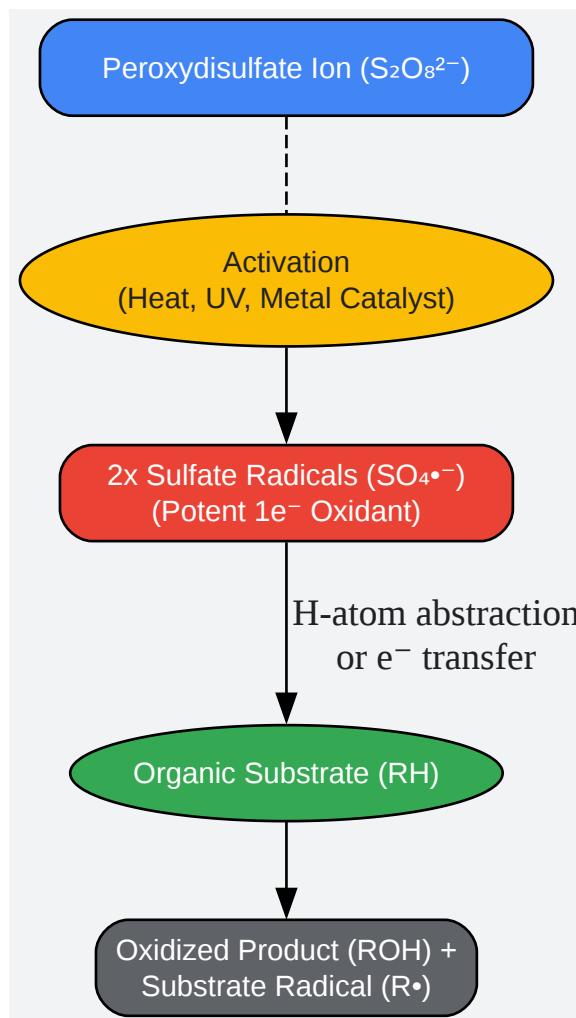
This reaction must be performed at low temperatures to control its exothermic nature and prevent product decomposition.[6]

Chemical Reactivity and Mechanisms

The potent oxidizing power of **peroxydisulfuric acid** stems from the weak peroxide bond, which can be cleaved to generate highly reactive species.

Hydrolysis

In aqueous solutions, **peroxydisulfuric acid** undergoes hydrolysis. The pathway depends on the stoichiometry of water.


- Partial Hydrolysis: Reaction with one mole of water yields peroxymonosulfuric acid (Caro's acid, H_2SO_5) and sulfuric acid.[6]
 - $\text{H}_2\text{S}_2\text{O}_8 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_5 + \text{H}_2\text{SO}_4$ [6]
- Complete Hydrolysis: In an excess of water, it fully hydrolyzes to produce hydrogen peroxide and sulfuric acid.[3][6]
 - $\text{H}_2\text{S}_2\text{O}_8 + 2\text{H}_2\text{O} \rightarrow 2\text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2$ [3][6]

Generation of Sulfate Radicals

The primary mechanism for the oxidative action of persulfates involves the generation of the sulfate radical anion ($\text{SO}_4^{\bullet-}$).[8] This potent radical can be formed via thermal, photochemical, or metal-catalyzed activation, which cleaves the peroxide bond.[8]

The sulfate radical is a highly effective one-electron oxidant capable of initiating a wide range of chemical transformations, including polymerization and the degradation of persistent organic pollutants.[8][9] It is more selective than the hydroxyl radical, making it particularly useful in organic synthesis.[9]

[Click to download full resolution via product page](#)

Caption: Generation and action of the sulfate radical.

Applications in Research and Drug Development

While the acid itself is rarely used directly, its salts (sodium, potassium, and ammonium persulfate) are invaluable reagents for researchers and drug development professionals.

- **Organic Synthesis:** Persulfates are used as specialized oxidizing agents in several key reactions. The Elbs persulfate oxidation, for example, hydroxylates phenols to form hydroquinones, a common structural motif in biologically active molecules.^[8] They are also used to oxidize alcohols, prepare quinones, and synthesize various heterocyclic compounds.^[8] The pharmaceutical industry utilizes sodium persulfate as a reagent in the preparation of some antibiotics.^[10]

- **Polymerization Initiator:** Persulfates are widely used as thermal initiators for emulsion polymerization of monomers like styrenes and acrylates.^[5] This is critical in the synthesis of various polymer-based materials and drug delivery systems.
- **Environmental Remediation:** In a field of growing importance to the pharmaceutical industry, persulfate-based Advanced Oxidation Processes (AOPs) are used for the degradation of residual APIs and other persistent organic pollutants in wastewater.^[6]

Safety, Handling, and Disposal

Peroxydisulfuric acid and its salts are strong oxidizers and require careful handling.

Hazard Aspect	Precaution / Procedure
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.[11][12]
Storage	Store in a cool, dry, well-ventilated area away from combustible materials, organic compounds, reducing agents, and powdered metals.[11][13] Avoid storage on wooden floors. Keep containers tightly closed.[11]
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use non-sparking tools. Prevent contamination with any organic material, as this can lead to explosive decomposition.[11][12][14]
Spill Response	For small spills, clean up in a manner that does not disperse dust. For large spills, evacuate the area and contact emergency services. Do not allow the material to enter drains.[11][13]
Disposal	Waste must be treated as hazardous. Neutralize dilute solutions slowly with a suitable reducing agent or a base like sodium bicarbonate under controlled conditions. Dispose of in accordance with local, state, and federal regulations.[11][15]

Disclaimer: This guide is for informational purposes only. Always consult the relevant Safety Data Sheet (SDS) and follow all institutional safety protocols before handling **peroxydisulfuric acid** or its salts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peroxydisulfuric Acid ($H_2S_2O_8$): Structure, Uses & Preparation [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Peroxydisulfuric acid - Wikipedia [en.wikipedia.org]
- 5. Peroxydisulfate - Wikipedia [en.wikipedia.org]
- 6. Peroxydisulfuric Acid ($H_2S_2O_8$) [benchchem.com]
- 7. Potassium persulfate - Sciencemadness Wiki [sciemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. products.evonik.com [products.evonik.com]
- 11. nationaldiagnostics.com [nationaldiagnostics.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. Peroxydisulfuric acid - Sciencemadness Wiki [sciemadness.org]
- 15. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- To cite this document: BenchChem. [Peroxydisulfuric acid chemical formula and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079392#peroxydisulfuric-acid-chemical-formula-and-structure\]](https://www.benchchem.com/product/b079392#peroxydisulfuric-acid-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com